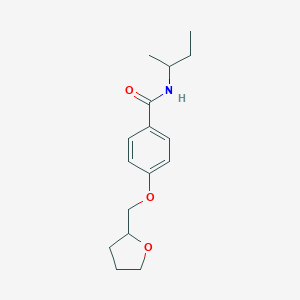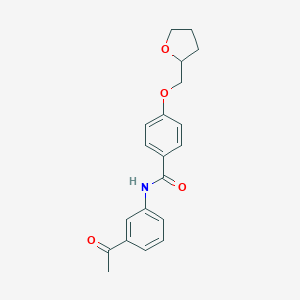![molecular formula C19H19BrN2O3 B267328 2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B267328.png)
2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide, commonly known as BPPA, is a chemical compound that has been widely used in scientific research. BPPA is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and the Src homology 2 (SH2) domain of its upstream activator, Janus kinase 2 (JAK2). This interaction is crucial for the activation of STAT3, which is a key player in various cellular processes, including inflammation, immunity, and cancer.
作用機序
BPPA inhibits the protein-protein interaction between STAT3 and JAK2 by binding to the 2-(4-bromophenoxy)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]acetamide domain of JAK2. This prevents the phosphorylation of STAT3 by JAK2, thereby blocking the activation of STAT3 and downstream signaling pathways.
Biochemical and Physiological Effects:
BPPA has been shown to inhibit the growth and survival of cancer cells by inducing apoptosis and cell cycle arrest. BPPA has also been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines and promoting the production of anti-inflammatory cytokines. BPPA has been shown to have a low toxicity profile and is well tolerated in animal studies.
実験室実験の利点と制限
One of the advantages of BPPA is its specificity for the STAT3-JAK2 pathway, which allows for the selective inhibition of this pathway without affecting other signaling pathways. BPPA is also a potent inhibitor, with an IC50 value in the low micromolar range. However, one limitation of BPPA is its low solubility in aqueous solutions, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for the use of BPPA in scientific research. One direction is the development of more potent and selective inhibitors of the STAT3-JAK2 pathway. Another direction is the investigation of the role of STAT3 in other cellular processes, such as metabolism and aging. Additionally, the potential use of BPPA in combination with other therapies, such as chemotherapy and immunotherapy, should be explored.
合成法
The synthesis of BPPA involves the reaction of 4-bromoanisole with 4-(1-pyrrolidinylcarbonyl)phenylboronic acid in the presence of a palladium catalyst, followed by the reaction of the resulting intermediate with N-(tert-butoxycarbonyl)-glycine chloride. The final product is obtained after purification by column chromatography.
科学的研究の応用
BPPA has been extensively used in scientific research to investigate the role of STAT3 in various cellular processes, including inflammation, immunity, and cancer. BPPA has been shown to inhibit the growth and survival of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. BPPA has also been shown to modulate the immune response, suggesting its potential use in the treatment of autoimmune diseases.
特性
分子式 |
C19H19BrN2O3 |
|---|---|
分子量 |
403.3 g/mol |
IUPAC名 |
2-(4-bromophenoxy)-N-[4-(pyrrolidine-1-carbonyl)phenyl]acetamide |
InChI |
InChI=1S/C19H19BrN2O3/c20-15-5-9-17(10-6-15)25-13-18(23)21-16-7-3-14(4-8-16)19(24)22-11-1-2-12-22/h3-10H,1-2,11-13H2,(H,21,23) |
InChIキー |
IDMVDPITXVTZJD-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
正規SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-3-[(phenoxyacetyl)amino]benzamide](/img/structure/B267247.png)
![N-{4-[(ethylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267249.png)
![4-fluoro-N-[4-(2-phenoxyethoxy)phenyl]benzamide](/img/structure/B267252.png)
![2-{[(4-Bromophenoxy)acetyl]amino}-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B267253.png)

![N-[3-(acetylamino)phenyl]-3-bromo-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267255.png)
![N-{4-[(tert-butylamino)carbonyl]phenyl}isonicotinamide](/img/structure/B267256.png)
![Methyl 3-({[3-(2-methoxyethoxy)phenyl]amino}carbonyl)benzoate](/img/structure/B267257.png)
![Methyl 4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}benzoate](/img/structure/B267258.png)
![Methyl 4-{[(3-methoxypropyl)amino]carbonyl}benzoate](/img/structure/B267259.png)

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267263.png)
![4-(allyloxy)-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B267266.png)
![N-{4-[(isopropylamino)sulfonyl]phenyl}-4-(tetrahydro-2-furanylmethoxy)benzamide](/img/structure/B267270.png)